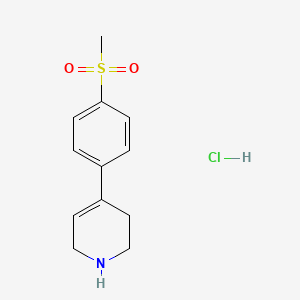

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by a methylsulfonyl substituent on the para position of the phenyl ring. The methylsulfonyl group is a strong electron-withdrawing moiety, likely influencing receptor binding affinity, metabolic stability, and solubility compared to other substituents .

Properties

Molecular Formula |

C12H16ClNO2S |

|---|---|

Molecular Weight |

273.78 g/mol |

IUPAC Name |

4-(4-methylsulfonylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

InChI |

InChI=1S/C12H15NO2S.ClH/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H |

InChI Key |

UUCJYBGBOAULKP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Methylsulfonyl)phenylhydrazine hydrochloride. This intermediate is then subjected to cyclization reactions under specific conditions to form the desired tetrahydropyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, modulating their activity. The tetrahydropyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and biological attributes of the target compound with its analogs:

Structure-Activity Relationships (SAR)

- Its bulkiness may reduce blood-brain barrier penetration relative to smaller groups like fluorine . Fluorine (4-Fluorophenyl): Increases lipophilicity and bioavailability, commonly used in SSRIs like paroxetine. The target compound’s methylsulfonyl group may offer stronger receptor affinity but lower CNS penetration . Trifluoromethyl (3-Trifluoromethylphenyl): Combines lipophilicity and electron withdrawal, contributing to 5-HT₁A agonist activity in Xaliproden . N-Methyl (MPTP): Critical for neurotoxicity; MPTP’s N-methyl group facilitates conversion to the toxic metabolite MPP+, which inhibits mitochondrial complex I .

Positional Effects :

Pharmacological and Toxicological Profiles

- Neurotoxicity :

- Therapeutic Potential: Fluorophenyl and trifluoromethylphenyl analogs are linked to serotonin receptor modulation (e.g., SSRIs, 5-HT₁A agonists), suggesting the target compound could have similar applications with enhanced stability .

Biological Activity

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural relationship with neurotoxic agents such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16ClN O2S

- Molecular Weight : 287.79 g/mol

- CAS Number : 90536-66-6

The compound exhibits biological activity primarily through its interaction with monoamine oxidase (MAO), particularly MAO-B. The metabolism of tetrahydropyridines often involves oxidative processes that lead to the generation of reactive species capable of inducing neurotoxicity. For example, studies have shown that compounds structurally related to MPTP can be oxidized by MAO-B to produce neurotoxic metabolites that selectively damage dopaminergic neurons in the substantia nigra .

Neurotoxicity Studies

Research indicates that this compound may share neurotoxic properties similar to MPTP. In experimental models, it has been observed that:

- Compounds that are good substrates for MAO-B exhibit neurotoxic effects.

- The neurotoxic potential is linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in neuronal cells .

Case Studies

- Neurotoxicity in Animal Models :

- Oxidative Stress Mechanism :

Pharmacological Applications

Despite its potential neurotoxicity, the structural characteristics of this compound suggest possible therapeutic roles in conditions where modulation of dopaminergic signaling is beneficial. Potential applications include:

- Parkinson's Disease Research : Understanding the mechanisms behind MPTP-like compounds can aid in developing protective strategies against neurodegeneration.

- Antioxidant Therapeutics : Compounds that can mitigate oxidative stress may be explored for their protective effects in neurodegenerative diseases.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClN O2S |

| Molecular Weight | 287.79 g/mol |

| CAS Number | 90536-66-6 |

| Neurotoxic Potential | Yes |

| Primary Target | Monoamine Oxidase B (MAO-B) |

| Mechanism | Oxidative Stress Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.